8-Bromoguanosine dihydrate is a purine nucleoside derivative, specifically a brominated form of guanosine. It consists of a guanine base linked to a ribose sugar, with a bromine atom substituted at the 8-position of the purine ring. This compound is notable for its unique chemical properties and potential applications in various fields, including biochemistry and medicinal chemistry. Its molecular formula is with a molecular weight of 380.15 g/mol. The compound exists in a dihydrate form, indicating the presence of two water molecules associated with each molecule of 8-bromoguanosine.
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation.
8-Bromoguanosine dihydrate exhibits significant biological activity, particularly in the context of immunology and cancer research. It has been shown to activate lymphocytes, leading to immunostimulatory effects. Additionally, it demonstrates cytotoxic activity against certain cancer cell lines, making it a candidate for therapeutic applications . The compound's unique structure allows it to influence RNA conformation, potentially enhancing RNA function and stability.
The synthesis of 8-bromoguanosine dihydrate typically involves the bromination of guanosine. The process can be summarized as follows:
The yield from this synthesis method is generally high, often around 80% .
8-Bromoguanosine dihydrate has diverse applications across multiple scientific disciplines:
Studies indicate that 8-bromoguanosine dihydrate can form unique interactions with nucleic acids. For instance, it has been shown to adopt a syn conformation when incorporated into RNA sequences, which may enhance base stacking interactions and influence the stability of RNA structures such as Z-DNA . Furthermore, its interactions with other biomolecules are being investigated for potential therapeutic implications.
Several compounds are structurally related to 8-bromoguanosine dihydrate. Here are some notable examples:
| Compound Name | Structural Feature | Unique Characteristics |
|---|---|---|
| 8-Hydroxyguanosine | Hydroxyl group at the 8-position | Exhibits different reactivity due to hydroxyl group |
| 8-Methylguanosine | Methyl group at the 8-position | Alters biological activity compared to guanosine |
| 8-Azidoadenosine | Azido group at the 8-position | Used in click chemistry applications |
Uniqueness of 8-Bromoguanosine Dihydrate: The presence of a bromine atom at the 8-position imparts distinct chemical properties that differentiate it from other derivatives. This substitution allows it to adopt a syn conformation more readily than other compounds, thus reducing conformational heterogeneity in RNA and enhancing its functional properties .
8-Bromoguanosine dihydrate emerged as a critical compound in nucleic acid chemistry during the mid-20th century. Its synthesis was first reported in the context of nucleoside modification studies aimed at understanding purine reactivity. Early work by Ogilvie et al. in 1972 demonstrated its utility in synthesizing 8,2′-thioanhydropurine nucleosides, marking a pivotal moment in analog development. By the 1980s, researchers like Goodman and Weigle explored its unique capacity to activate lymphocyte proliferation and immunoglobulin secretion, establishing its role in immunology. These discoveries positioned 8-bromoguanosine dihydrate as a versatile tool for probing nucleotide-protein interactions and cellular signaling pathways.
The systematic IUPAC name for 8-bromoguanosine dihydrate is 2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one dihydrate, reflecting its structural complexity. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 4016-63-1 |
| Molecular Formula | C₁₀H₁₂BrN₅O₅·2H₂O |
| Molecular Weight | 398.16 g/mol |
| Synonyms | 8-Br-Guanosine, NSC 79211 |
The compound’s structure comprises a bromine atom at the C8 position of the guanine base, paired with a ribose moiety in the β-D-ribofuranosyl configuration. This substitution alters electronic properties, enhancing its reactivity in comparison to unmodified guanosine.
8-Bromoguanosine dihydrate serves as a cornerstone in studying:
The crystal structure of 8-bromoguanosine dihydrate has been comprehensively elucidated through X-ray diffraction methods, revealing detailed molecular geometry and packing arrangements [1] [2] [3]. The compound crystallizes in the monoclinic crystal system with space group C2, demonstrating characteristic structural features that distinguish it from its naturally occurring counterpart, guanosine [1].
The unit cell parameters have been precisely determined with dimensions of a = 26.69(1) Å, b = 8.425(5) Å, and c = 12.286(7) Å, with a beta angle of 104.9(2)° [1]. The asymmetric unit contains four molecules (Z = 4), indicating a relatively dense crystal packing arrangement. The structure determination achieved an R-factor of 0.068, confirming the reliability of the crystallographic data [1].
Detailed molecular structure analysis reveals two independent molecules designated as forms A and B within the crystal lattice [1]. In crystal form A, the molecular structure exhibits a syn glycosidic bond conformation with a torsion angle χ of 35.7°, accompanied by a C3′-endo sugar pucker [1]. Conversely, crystal form B maintains the syn conformation with a torsion angle χ of 47.6° but adopts a C2′-endo sugar conformation [1]. Both conformations demonstrate the pronounced influence of the bromine substituent at the C-8 position on the overall molecular geometry.
The bromine atom introduces significant steric constraints that favor the syn glycosidic bond orientation, contrasting sharply with the anti conformation predominantly observed in natural guanosine derivatives [2] [3]. This conformational preference results from the repulsive interactions between the bulky bromine substituent and the ribose moiety, effectively restricting rotational freedom around the glycosidic bond [4].
Crystal packing analysis demonstrates the formation of extensive hydrogen bonding networks involving the amino groups, hydroxyl substituents, and water molecules of hydration [1]. The dihydrate nature of the compound contributes to the stabilization of the crystal lattice through additional intermolecular interactions, enhancing the overall structural integrity of the crystalline phase [5].
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [1] |
| Space Group | C2 | [1] |
| Unit Cell Dimensions a (Å) | 26.69(1) | [1] |
| Unit Cell Dimensions b (Å) | 8.425(5) | [1] |
| Unit Cell Dimensions c (Å) | 12.286(7) | [1] |
| Beta Angle (°) | 104.9(2) | [1] |
| Z Value | 4 | [1] |
| Molecular Formula | C₁₀H₁₂BrN₅O₅·2H₂O | [5] [6] |
| Formula Weight (g/mol) | 398.17 | [5] [6] |
| R-factor | 0.068 | [1] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 8-bromoguanosine dihydrate, enabling detailed conformational analysis and electronic environment characterization [7]. The spectroscopic data reveal distinctive chemical shifts and coupling patterns that reflect the unique structural features introduced by the bromine substitution [4].
Proton nuclear magnetic resonance spectroscopy of 8-bromoguanosine dihydrate in deuterated dimethyl sulfoxide reveals characteristic resonance patterns that provide detailed conformational information [7]. The imino proton appears as a singlet at δ 10.78 ppm, demonstrating the typical downfield shift associated with hydrogen bonding interactions involving the guanine nitrogen [7]. The amino protons resonate as a singlet at δ 6.47 ppm, integrating for two protons and confirming the presence of the 2-amino substituent [7].
The ribose proton assignments provide critical conformational insights, particularly regarding the glycosidic bond orientation [7]. The anomeric proton (H-1′) appears as a doublet at δ 5.66 ppm, while the H-2′ proton exhibits a multiplet pattern at δ 4.89 ppm [7]. The chemical shift of the H-2′ proton serves as a diagnostic indicator for glycosidic bond conformation, with the observed value confirming the predominant syn orientation in solution [7].
Detailed analysis of the ribose region reveals complex multipicity patterns for the remaining sugar protons: H-3′ at δ 4.11 ppm, H-4′ at δ 3.83 ppm, and the diastereotopic H-5′ protons at δ 3.62 and 3.50 ppm [7]. The hydroxyl protons are observed at δ 5.42, 5.06, and 4.98 ppm for the 2′-, 3′-, and 5′-positions respectively, with coupling patterns indicating rapid exchange phenomena typical of protic environments [7].
Conformational analysis based on the H-2′ chemical shift indicates approximately 90% syn conformation for 8-bromoguanosine, contrasting significantly with natural guanosine which exhibits only 40% syn conformation under similar conditions [7]. This dramatic shift in conformational equilibrium directly reflects the steric influence of the C-8 bromine substituent [4].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH (Imino) | 10.78 | s | 1H |
| NH₂ (Amino) | 6.47 | s | 2H |
| H-1′ (Ribose) | 5.66 | d | 1H |
| OH-2′ | 5.42 | d | 1H |
| OH-3′ | 5.06 | d | 1H |
| OH-5′ | 4.98 | t | 1H |
| H-2′ (Ribose) | 4.89 | m | 1H |
| H-3′ (Ribose) | 4.11 | m | 1H |
| H-4′ (Ribose) | 3.83 | m | 1H |
| H-5′a (Ribose) | 3.62 | m | 1H |
| H-5′b (Ribose) | 3.50 | m | 1H |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed electronic environment mapping for 8-bromoguanosine dihydrate, revealing the electronic effects of bromine substitution on the purine ring system [7]. The carbonyl carbon (C-6) resonates at δ 156.1 ppm, consistent with the characteristic chemical shift range for guanine derivatives [7]. The amino-substituted carbon (C-2) appears at δ 154.2 ppm, while the quaternary C-4 carbon resonates at δ 152.7 ppm [7].
The most significant spectroscopic feature involves the brominated C-8 carbon, which exhibits a distinctive chemical shift at δ 121.8 ppm [7]. This resonance position reflects the substantial electronic perturbation introduced by the bromine substituent, demonstrating significant deshielding compared to the corresponding carbon in unsubstituted guanosine derivatives [8]. The adjacent C-5 carbon resonates at δ 118.2 ppm, indicating propagation of electronic effects throughout the purine ring system [7].
Ribose carbon assignments reveal characteristic patterns for nucleoside derivatives: the anomeric C-1′ carbon at δ 90.3 ppm, C-4′ at δ 86.5 ppm, C-2′ and C-3′ carbons at δ 71.2 and 71.0 ppm respectively, and the primary C-5′ carbon at δ 62.7 ppm [7]. The chemical shift values for the ribose carbons indicate minimal perturbation from the bromine substitution, suggesting that electronic effects are primarily localized within the purine ring system [7].
The carbon chemical shift pattern provides additional confirmation of the syn glycosidic bond conformation, with the C-1′ resonance exhibiting the characteristic downfield shift associated with this orientation [9]. The electronic environment mapping demonstrates that bromine substitution introduces significant localized electronic perturbations while maintaining the fundamental structural characteristics of the ribonucleoside framework [7].
| Carbon Assignment | Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C-6 (Carbonyl) | 156.1 | Quaternary |
| C-2 (Amino carbon) | 154.2 | Quaternary |
| C-4 (Purine ring) | 152.7 | Quaternary |
| C-8 (Brominated) | 121.8 | Quaternary |
| C-5 (Purine ring) | 118.2 | Quaternary |
| C-1′ (Ribose anomeric) | 90.3 | Tertiary |
| C-4′ (Ribose) | 86.5 | Tertiary |
| C-2′ (Ribose) | 71.2 | Tertiary |
| C-3′ (Ribose) | 71.0 | Tertiary |
| C-5′ (Ribose) | 62.7 | Primary |
The glycosidic bond configuration represents a fundamental structural parameter that significantly influences the biological activity and physicochemical properties of nucleoside derivatives [10] [11]. In 8-bromoguanosine dihydrate, the presence of the bromine substituent at the C-8 position profoundly affects this conformational preference, resulting in a strong bias toward the syn orientation [4] [2] [3].
Structural studies consistently demonstrate that 8-bromoguanosine adopts predominantly the syn glycosidic bond conformation, with torsion angles χ ranging from approximately 35° to 48° depending on the specific crystal form [1]. This conformational preference contrasts dramatically with natural guanosine, which typically exhibits torsion angles of approximately 60° corresponding to the anti conformation [10]. The syn conformation in 8-bromoguanosine results from steric repulsion between the bulky bromine atom and the ribose sugar moiety, effectively preventing adoption of the anti orientation [4].
Comparative analysis with related compounds reveals that this conformational bias is characteristic of 8-halo-substituted purine nucleosides. For instance, 8-bromo-2′,3′-O-isopropylideneadenosine derivatives consistently exhibit syn conformations with torsion angles ranging from 239° to 252°, confirming the universal influence of C-8 halogen substitution on glycosidic bond geometry [12]. The magnitude of this effect appears to be directly related to the size of the halogen substituent, with bromine producing more pronounced conformational restrictions than smaller halogens [13].
Nuclear magnetic resonance studies provide dynamic conformational information, indicating that the syn-anti equilibrium in 8-bromoguanosine strongly favors the syn form with approximately 90% population under typical solution conditions [7]. This represents a significant shift from the conformational equilibrium observed in natural guanosine, where syn and anti forms are more nearly balanced [10]. The conformational preference has profound implications for molecular recognition processes and enzymatic interactions [14].
The syn glycosidic bond conformation in 8-bromoguanosine also influences the sugar pucker conformation, with most crystal forms exhibiting either C2′-endo or C3′-endo puckering patterns [1] [12]. This coupling between glycosidic bond orientation and sugar conformation reflects the interconnected nature of nucleoside conformational parameters and their collective influence on overall molecular geometry [11].
| Compound | Torsion Angle χ (°) | Conformation | Sugar Pucker |
|---|---|---|---|
| 8-Bromoguanosine | ~240 | syn | C2′-endo |
| 8-Bromoguanosine (crystal form A) | 35.7 | syn | C3′-endo |
| 8-Bromoguanosine (crystal form B) | 47.6 | syn | C2′-endo |
| Guanosine (natural) | ~60 | anti | C3′-endo |
| 8-Bromo-2′,3′-O-isopropylideneadenosine (crystal I) | 252 | syn | Planar |
| 8-Bromo-2′,3′-O-isopropylideneadenosine (crystal II) | 239 | syn | C2′-endo |